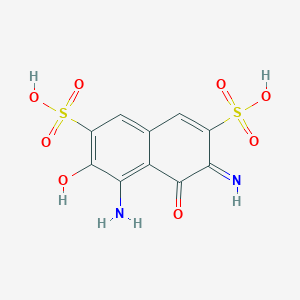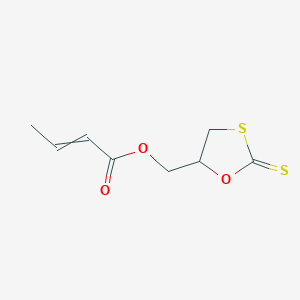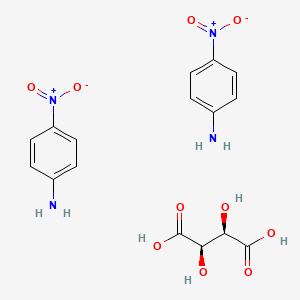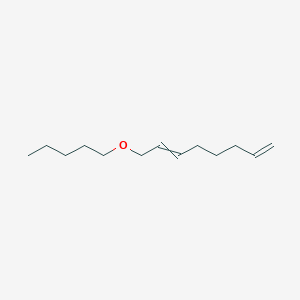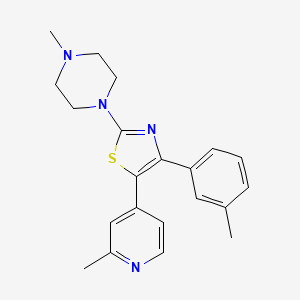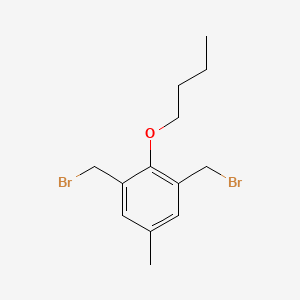
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene is an organic compound with the molecular formula C12H16Br2O. It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 3 positions, a butoxy group is attached to the 2 position, and a methyl group is attached to the 5 position. This compound is known for its reactivity due to the presence of bromine atoms, making it useful in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene can be synthesized through a multi-step process involving the bromination of 2-butoxy-5-methylbenzene. The typical synthetic route includes:
Bromination: The starting material, 2-butoxy-5-methylbenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the 1 and 3 positions of the benzene ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: Products include hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-bis(bromomethyl)-2-butoxy-5-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The butoxy and methyl groups influence the compound’s reactivity and stability. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(bromomethyl)benzene: Lacks the butoxy and methyl groups, making it less reactive in certain applications.
1,3-Bis(chloromethyl)benzene: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and applications.
1,3-Bis(bromomethyl)-5-methylbenzene: Similar structure but without the butoxy group, affecting its solubility and reactivity.
Uniqueness
1,3-Bis(bromomethyl)-2-butoxy-5-methylbenzene is unique due to the presence of both butoxy and methyl groups, which enhance its solubility and reactivity compared to other similar compounds. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Eigenschaften
CAS-Nummer |
375843-22-4 |
|---|---|
Molekularformel |
C13H18Br2O |
Molekulargewicht |
350.09 g/mol |
IUPAC-Name |
1,3-bis(bromomethyl)-2-butoxy-5-methylbenzene |
InChI |
InChI=1S/C13H18Br2O/c1-3-4-5-16-13-11(8-14)6-10(2)7-12(13)9-15/h6-7H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
REWBYRDBSMWGJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1CBr)C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


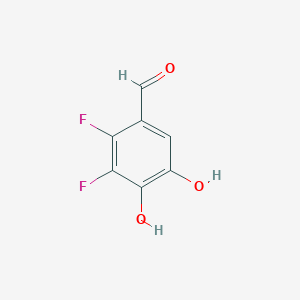
![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
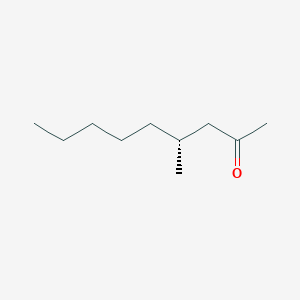
![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
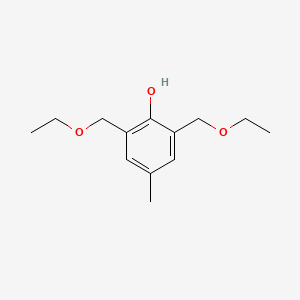
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
